molecular formula C17H19FN4O2S B2902636 5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009227-35-3

5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2902636
CAS No.: 1009227-35-3
M. Wt: 362.42
InChI Key: BESIFSPXZFVYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity designed for research purposes, featuring a complex molecular framework based on a thiazolo[3,2-b][1,2,4]triazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its association with a wide spectrum of biological activities. Compounds based on the thiazolo[3,2-b][1,2,4]triazole structure have been identified as potential non-camptothecin topoisomerase 1 (Top1) inhibitors, showing superior inhibitory activity compared to the natural inhibitor camptothecin in assays, and have also been reported as potential phospholipase C-γ2 (PLC-γ2) inhibitors . This specific derivative is substituted with a 4-fluorophenyl group and a 2,6-dimethylmorpholino moiety, which may influence its pharmacokinetic properties and target binding affinity. The structural features of this compound make it a valuable candidate for researchers investigating new oncological therapies, enzyme inhibition mechanisms, and cellular signaling pathways. It is supplied as a high-purity material to ensure reproducibility in experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-10-7-21(8-11(2)24-10)14(12-3-5-13(18)6-4-12)15-16(23)22-17(25-15)19-9-20-22/h3-6,9-11,14,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESIFSPXZFVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazoles, which are characterized by their fused heterocyclic structures. The synthesis typically involves multi-step reactions that incorporate morpholine and fluorophenyl moieties. The general synthetic pathway includes:

  • Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole backbone.
  • Triazole formation : Introducing the triazole moiety through cyclization reactions.
  • Final modifications : Adding substituents such as the dimethylmorpholino and fluorophenyl groups.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazoles. For instance:

  • In vitro studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study indicated that derivatives with similar scaffolds exhibited IC50 values in the micromolar range against NCI 60 cancer cell lines .
  • Mechanism of action : These compounds may induce apoptosis and inhibit cell proliferation by disrupting tubulin polymerization and affecting cell cycle progression .

Antimicrobial Activity

Research has also suggested that thiazolo[3,2-b][1,2,4]triazoles possess antimicrobial properties:

  • Bacterial and fungal inhibition : Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi . The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound class has shown potential in several other areas:

  • Anti-inflammatory effects : Some derivatives have been reported to reduce inflammation markers in vitro .
  • Anticonvulsant activity : Certain thiazolo[3,2-b][1,2,4]triazole derivatives have been tested for their ability to reduce seizure activity in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Addition of fluorineIncreases potency against cancer cells
Morpholine substitutionEnhances solubility and bioavailability
Alteration of thiazole ringCan affect selectivity towards specific targets

Case Studies

  • Anticancer Study : A derivative structurally similar to this compound was evaluated in a study where it showed significant growth inhibition in leukemia cell lines at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : Another case study demonstrated that a related thiazolo derivative exhibited broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) and 6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) . These lack the morpholino-methyl substituent, instead bearing simpler aryl groups.

Table 1: Structural and Pharmacological Comparison
Compound Substituent ED50 (mg/kg) Protective Index (PI) Model Yield (%)
3c 4-fluorophenyl 49.1 1.9 (MES) MES 55.2
5b 4-propoxyphenyl 63.4 1.7 (PTZ) PTZ Not reported
Target compound (2,6-dimethylmorpholino)(4-FPh) N/A N/A N/A N/A

Key Observations:

  • 3c exhibits high MES selectivity (ED50 = 49.1 mg/kg, PI = 1.9) due to its 4-fluorophenyl group, which likely enhances hydrophobic interactions with neuronal targets .
  • 5b shows dual MES/PTZ activity (ED50 = 63.4 mg/kg, PI = 1.7), attributed to the 4-propoxyphenyl group’s extended alkyl chain, improving membrane permeability .
  • The target compound’s morpholino group introduces steric and electronic effects that may modulate binding affinity or reduce neurotoxicity (e.g., higher TD50 compared to 3c’s 94.1 mg/kg ).

Q & A

Q. What are the key considerations for synthesizing 5-((2,6-dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and triazole rings via cyclization. Key steps include:

  • Precursor condensation : Reacting fluorophenyl derivatives with morpholino-containing intermediates under reflux conditions.
  • Cyclization : Using catalysts like triethylamine in solvents such as DMF or chloroform to form the fused thiazolo-triazole core .
  • Purification : Chromatographic techniques (e.g., column chromatography) are critical to isolate the compound with >95% purity .
    Methodological Tip: Optimize temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions and improve yield .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl and morpholino groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~450–500 g/mol range) .
  • X-ray Crystallography : For resolving stereochemistry, particularly the spatial arrangement of the dimethylmorpholino group .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Contradictions often arise from assay variability or differential binding affinities. To address this:

  • Standardized Assays : Use cell lines with consistent expression of hypothesized targets (e.g., enzymes like 14-α-demethylase or kinases) .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Computational Modeling : Perform molecular docking (e.g., using PDB structures like 3LD6) to predict binding modes and validate with mutagenesis .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Functional Group Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility without disrupting the thiazolo-triazole core .
  • Prodrug Design : Mask polar groups (e.g., morpholino nitrogen) with ester linkages to enhance bioavailability .
  • In Silico ADMET Prediction : Tools like SwissADME can forecast metabolic stability and guide structural tweaks .

Q. How can researchers elucidate the mechanism of action given limited target data?

  • Target Deconvolution : Combine affinity chromatography with proteomic profiling to identify binding partners .
  • Pathway Analysis : Use transcriptomics (RNA-seq) on treated cells to map dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants for candidate targets .

Key Methodological Recommendations

  • Controlled Environment : Conduct moisture-sensitive steps under inert atmosphere (N₂/Ar) to prevent hydrolysis of morpholino groups .
  • Cross-Validation : Use orthogonal analytical methods (e.g., NMR + XRD) to resolve structural ambiguities .
  • Collaborative Workflows : Partner with computational chemists for iterative structure-activity relationship (SAR) modeling .

For further details on reaction schematics or biological assay protocols, consult peer-reviewed methodologies in Bioorganic Chemistry or Journal of Medicinal Chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.